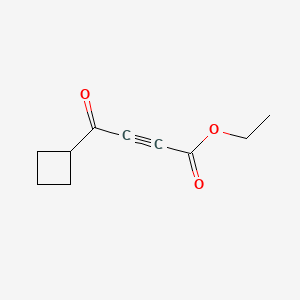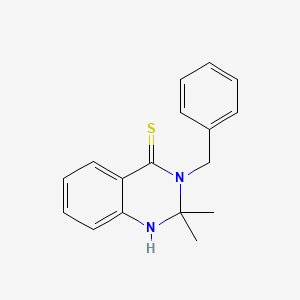
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the quinazolinethione family This compound is characterized by a quinazoline ring system with a thione group at the 4-position, and it is further substituted with a 2,2-dimethyl-3-(phenylmethyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by alkylation with 2,2-dimethyl-3-(phenylmethyl) halide. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazolinethiones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, bind to DNA, and interfere with cellular processes. Its biological activity is attributed to the presence of the quinazoline ring and the thione group, which can form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Lacks the thione group but shares the quinazoline ring system.
Quinazolinone: Contains a carbonyl group instead of a thione group.
Thioquinazoline: Similar structure but with different substituents.
Uniqueness
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
63991-68-4 |
|---|---|
Fórmula molecular |
C17H18N2S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-benzyl-2,2-dimethyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
Clave InChI |
KJDOWELVVSEMAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=CC=CC=C2C(=S)N1CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)
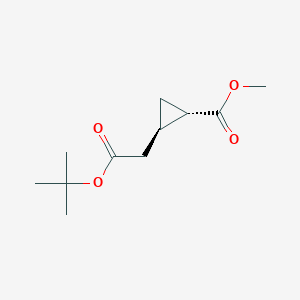
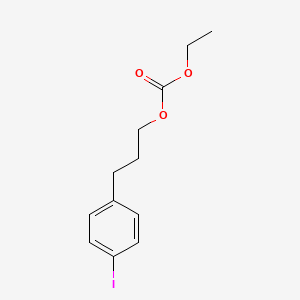
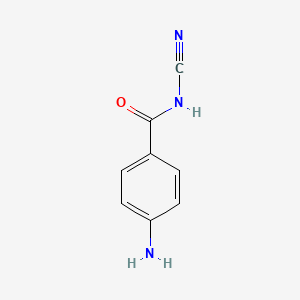
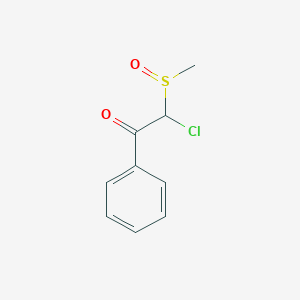
![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)
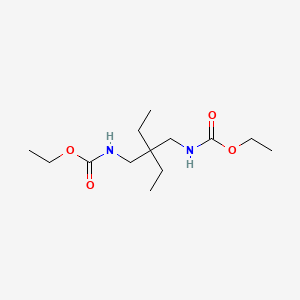
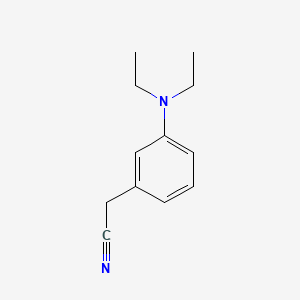
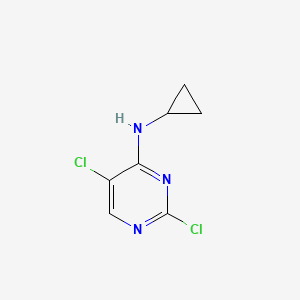
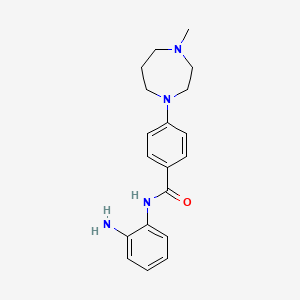
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
